1-(4-Methoxy-2-methylphenyl)-2-propanol
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Overview
Description
1-(4-Methoxy-2-methylphenyl)-2-propanol is an organic compound belonging to the class of secondary alcohols. It features a phenyl ring substituted with a methoxy group and a methyl group, and a propanol moiety. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Methoxy-2-methylphenyl)-2-propanol can be synthesized through several synthetic routes:
Friedel-Crafts Alkylation: This involves the reaction of 4-methoxy-2-methylbenzene with propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).
Reduction of Ketones: Another method involves the reduction of 1-(4-methoxy-2-methylphenyl)propanone using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Industrial Production Methods: In an industrial setting, the compound is typically produced through optimized versions of the above synthetic routes, often involving continuous flow reactors and advanced catalyst systems to improve yield and reduce by-products.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methoxy-2-methylphenyl)-2-propanol undergoes various chemical reactions, including:
Oxidation: The secondary alcohol group can be oxidized to a ketone using oxidizing agents like chromic acid (H₂CrO₄) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced further to form 1-(4-methoxy-2-methylphenyl)propane using more potent reducing agents.
Substitution Reactions: Electrophilic aromatic substitution reactions can occur at the phenyl ring, especially at positions ortho and para to the methoxy group.
Common Reagents and Conditions:
Oxidation: Chromic acid, PCC, and other mild oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Lewis acids like aluminum chloride for Friedel-Crafts reactions.
Major Products Formed:
Oxidation: 1-(4-methoxy-2-methylphenyl)propanone.
Reduction: 1-(4-methoxy-2-methylphenyl)propane.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
1-(4-Methoxy-2-methylphenyl)-2-propanol finds applications in several scientific fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in biochemical studies to understand enzyme-substrate interactions.
Medicine: It has potential as a precursor in the synthesis of pharmaceuticals.
Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
1-(4-Methoxy-2-methylphenyl)-2-propanol is structurally similar to other phenyl-substituted alcohols, such as 1-(2-hydroxy-4-methoxyphenyl)-2-propanol and 1-(3-methoxyphenyl)-2-propanol. its unique substitution pattern on the phenyl ring gives it distinct chemical properties and reactivity compared to these compounds.
Comparison with Similar Compounds
1-(2-hydroxy-4-methoxyphenyl)-2-propanol
1-(3-methoxyphenyl)-2-propanol
1-(4-methoxyphenyl)-2-propanol
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Properties
IUPAC Name |
1-(4-methoxy-2-methylphenyl)propan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-8-6-11(13-3)5-4-10(8)7-9(2)12/h4-6,9,12H,7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYIIBDMQFFNHQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)CC(C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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